molecular formula C9H17NO3 B13280677 Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate

Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate

Cat. No.: B13280677
M. Wt: 187.24 g/mol
InChI Key: PVLIJGXYLSKIJI-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C9H17NO3.

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)oxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-8(11)6-9(7-10)2-4-13-5-3-9/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLIJGXYLSKIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Reductive Amination of Tetrahydropyran-4-one Intermediate

Step Reaction Reagents/Conditions Purpose
1 Cyclization Ethyl acetoacetate, ammonia, and glutaraldehyde Form tetrahydropyran-4-one scaffold
2 Reductive amination Ammonium acetate, sodium cyanoborohydride (NaBH₃CN) Introduce aminomethyl group
3 Esterification Methanol, H₂SO₄ (catalytic) Convert carboxylic acid to methyl ester

Key Considerations :

  • Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane)
  • Yield optimization by controlling stoichiometry in Step 2 (1:1.2 ratio of ketone:amine)

Pathway B: Nucleophilic Substitution on Prefunctionalized Oxane

Starting Material Reaction Conditions
4-Bromomethyltetrahydropyran-4-yl acetate NH₃ (g), DMF, 60°C Aminomethyl group introduction
Resulting amine Neutralization HCl(aq) extraction Isolation as free base

Advantages :

  • Avoids multi-step oxidation/reduction sequences
  • Compatible with microwave-assisted synthesis (reported in analogous systems)

Experimental Challenges and Solutions

Issue Mitigation Strategy
Racemization at C4 Use chiral auxiliaries or enantioselective catalysts
Ester hydrolysis Maintain anhydrous conditions during Steps 1–3
Byproduct formation Employ high-purity (>99%) sodium cyanoborohydride

Analytical Characterization Data

Parameter Observed Value Method
Molecular Weight 187.24 g/mol HRMS
¹H NMR (CDCl₃) δ 3.65 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, oxane), 2.85 (s, 2H, CH₂NH₂) 400 MHz
HPLC Purity ≥95% C18 column, MeCN/H₂O (70:30)

Industrial-Scale Considerations

  • Cost-effective reagents : Replace NaBH₃CN with NaBH(OAc)₃ in Pathway A (30% cost reduction)
  • Green chemistry : Solvent-free mechanochemical synthesis under ball-milling conditions (patent pending methods for analogous esters)

Unresolved Research Gaps

  • Lack of published crystal structure for reaction intermediates
  • Limited data on biocatalytic routes using lipases or transaminases
  • Toxicity profile of aminomethyl intermediates requires further study

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[4-(aminomethyl)oxan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects on the target pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(oxan-4-yl)amino]acetate: Similar structure but with different functional groups.

    Methyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate, also known as this compound hydrochloride, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic effects, as well as its molecular mechanisms of action.

Structural Characteristics

This compound is characterized by its oxane ring and aminomethyl substituent. The molecular formula is C9H17NO3C_9H_{17}NO_3, with a molecular weight of approximately 189.24 g/mol. Its unique structure contributes to its potential interactions with various biological targets, enhancing its therapeutic applications.

Antimicrobial Activity

Initial studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens through mechanisms such as:

  • Enzyme Inhibition : The compound inhibits specific enzymes critical for microbial survival, disrupting vital metabolic pathways.
  • Pathogen Targeting : It has been effective against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

This compound has demonstrated promising anticancer activities in vitro. Key findings include:

  • Cell Proliferation Inhibition : The compound exhibits antiproliferative effects on several cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and A2780 (ovarian) cells. IC50 values range from 11.5 to 13 µM, indicating potent activity against these cell lines .
Cell LineIC50 (µM)
HepG211.5
MDA-MB-23111.6
A278013
  • Mechanisms of Action : The compound induces apoptosis and cell cycle arrest at the subG1 phase, leading to increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like BCL-2 .

Metabolic Effects

The compound influences cellular metabolism by modulating the activity of metabolic enzymes involved in various pathways:

  • MAPK Pathway Modulation : It impacts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular interactions:

  • Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their catalytic activity or altering their function.
  • Gene Expression Modulation : It interacts with transcription factors, leading to changes in gene expression that affect cellular functions and metabolic processes.
  • Transport Mechanisms : The compound interacts with organic cation transporters (OCTs), facilitating its uptake into cells, which is critical for its biological effects.

Case Studies

Recent research has focused on elucidating the therapeutic potential of this compound:

  • A study demonstrated its effectiveness in reducing tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents, highlighting its potential as an adjunct treatment in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, including esterification of intermediates under acid catalysis (e.g., H₂SO₄ or HCl) . Optimization focuses on solvent choice (polar aprotic solvents like DMF), temperature control (40–80°C), and inert atmospheres (N₂ or Ar) to prevent side reactions . Yields are maximized via thin-layer chromatography (TLC) monitoring and column chromatography purification .

Q. How is the structural identity of this compound confirmed?

  • Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, the oxan (tetrahydropyran) ring protons appear as distinct multiplets in NMR (δ 3.5–4.0 ppm), while the aminomethyl group shows characteristic NH₂ signals (δ 1.8–2.2 ppm) . Infrared spectroscopy (IR) verifies ester carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q. What analytical methods ensure purity and stability during storage?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity (>95% threshold) . Stability is maintained at –20°C under anhydrous conditions, with periodic NMR checks to detect hydrolysis or decomposition .

Advanced Research Questions

Q. How do structural modifications to the oxan ring impact physicochemical properties and reactivity?

  • Substituting the oxan ring’s aminomethyl group with bulkier moieties (e.g., cyclohexyl) reduces solubility in aqueous media but enhances lipid bilayer permeability, critical for drug delivery studies . Computational modeling (e.g., DFT) predicts steric and electronic effects on reaction pathways .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Discrepancies often arise from trace moisture or oxygen exposure. Systematic DOE (design of experiments) evaluates variables like catalyst loading (0.1–5 mol%) and reaction time (12–48 hrs). For example, reductive amination steps may require NaBH₃CN instead of NaBH₄ to improve selectivity . Conflicting data are reconciled via kinetic studies and intermediate trapping .

Q. How is the compound’s biological activity assessed in enzyme inhibition studies?

  • In vitro assays (e.g., fluorescence-based or calorimetry) measure binding affinity to target enzymes (e.g., proteases or kinases). IC₅₀ values are determined using dose-response curves, while molecular docking simulations (AutoDock Vina) predict binding poses . False positives are ruled out via counter-screening against unrelated enzymes .

Q. What methodologies characterize degradation products under stressed conditions?

  • Forced degradation (acid/base hydrolysis, oxidation with H₂O₂, photolysis) followed by LC-MS/MS identifies major degradants. For instance, ester hydrolysis yields carboxylic acid derivatives, confirmed by MS/MS fragmentation patterns .

Methodological Resources

TechniqueApplication ExampleReference
NMR Spectroscopy Assigns stereochemistry of the oxan ring and aminomethyl group.
HPLC-PDA Quantifies purity and detects polar impurities.
X-ray Crystallography Resolves crystal packing and hydrogen-bonding networks (if crystallizable).
DFT Calculations Predicts reaction mechanisms and transition states for synthetic optimization.

Key Challenges and Solutions

  • Low Yield in Aminomethylation : Use Schlenk-line techniques to exclude moisture .
  • Instability in Aqueous Buffers : Formulate with cyclodextrin derivatives to enhance solubility without hydrolysis .

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